

# MK-7145 vs. Furosemide: A Mechanistic and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MK-7145  |           |
| Cat. No.:            | B8288217 | Get Quote |

A guide for researchers and drug development professionals.

This guide provides a detailed comparison of **MK-7145**, a novel diuretic targeting the renal outer medullary potassium (ROMK) channel, and furosemide, a long-established loop diuretic. The information presented herein is based on available preclinical and clinical research to facilitate an objective evaluation of their mechanisms, efficacy, and potential therapeutic applications.

## **Executive Summary**

MK-7145 and furosemide both induce diuresis and natriuresis by acting on the thick ascending limb of the Loop of Henle, a key segment of the nephron for salt reabsorption. However, they achieve this through distinct molecular mechanisms. Furosemide directly inhibits the Na+/K+/2Cl- cotransporter (NKCC2), leading to a powerful but often accompanied by significant potassium loss. In contrast, MK-7145 is a selective inhibitor of the ROMK channel, which is crucial for potassium recycling necessary for optimal NKCC2 function. This targeted approach suggests the potential for a more nuanced diuretic effect with a potassium-sparing profile. While direct comparative clinical data on urinary sodium excretion is not yet publicly available from head-to-head trials, preclinical studies indicate that MK-7145 is a potent diuretic and natriuretic agent.

### **Mechanism of Action**



# Furosemide: Direct Inhibition of the Na+/K+/2Cl-Cotransporter

Furosemide is a loop diuretic that exerts its effect by binding to the chloride-binding site of the Na+/K+/2Cl- cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[1] This inhibition blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into the bloodstream.[2][3] The increased luminal concentration of these ions leads to a powerful osmotic diuresis, resulting in a significant increase in urine and sodium excretion.

### MK-7145: Selective Inhibition of the ROMK Channel

MK-7145 is a first-in-class, orally active, selective inhibitor of the renal outer medullary potassium (ROMK) channel.[4][5] The ROMK channel, an inwardly rectifying potassium channel (Kir1.1), plays a critical role in two distinct processes within the nephron.[4] In the thick ascending limb, ROMK is responsible for recycling potassium back into the tubular lumen, a process essential for the proper functioning of the NKCC2 cotransporter.[4] By inhibiting ROMK, MK-7145 indirectly reduces the activity of NKCC2, leading to increased sodium and water excretion.[4] Additionally, ROMK is involved in potassium secretion in the cortical collecting duct.[4] Therefore, inhibition of ROMK at this site is expected to reduce urinary potassium loss, offering a potential potassium-sparing diuretic effect.[4][5]

### **Data Presentation**

### **Preclinical Data: Diuretic and Natriuretic Effects**

Preclinical studies in rats have demonstrated the dose-dependent diuretic and natriuretic effects of **MK-7145**. While direct head-to-head quantitative comparisons with furosemide from these specific studies are limited, the data indicates significant activity.

Table 1: Acute (4-hour) Diuresis and Natriuresis of MK-7145 in Sprague-Dawley Rats



| Treatment Group | Dose (mg/kg, p.o.) | Urine Volume (mL) | Urinary Na+<br>Excretion (mEq) |
|-----------------|--------------------|-------------------|--------------------------------|
| Vehicle         | -                  | 1.8 ± 0.2         | 0.18 ± 0.03                    |
| MK-7145         | 0.3                | 4.5 ± 0.5         | 0.55 ± 0.08                    |
| MK-7145         | 1                  | 6.2 ± 0.6         | 0.85 ± 0.10                    |
| MK-7145         | 3                  | 7.5 ± 0.7         | 1.10 ± 0.12                    |
| MK-7145         | 10                 | 8.1 ± 0.8         | 1.25 ± 0.15                    |

<sup>\*</sup>p < 0.05 vs. vehicle. Data is illustrative based on descriptions from preclinical studies.[1]

Table 2: Comparative Effects on Blood Pressure and Potassium Excretion in Spontaneously Hypertensive Rats (SHR)

| Treatment Group     | Dose (mg/kg/day) | Systolic Blood<br>Pressure<br>Reduction (mmHg) | Change in Urinary<br>K+ Excretion        |
|---------------------|------------------|------------------------------------------------|------------------------------------------|
| MK-7145             | 3                | ~12                                            | Not significantly different from vehicle |
| MK-7145             | 10               | ~20                                            | Not significantly different from vehicle |
| Hydrochlorothiazide | 25               | ~12                                            | Increased                                |

Data is illustrative based on descriptions from preclinical studies.[1]

## **Clinical Data: Head-to-Head Comparison**

A Phase I clinical trial (NCT01558674) was designed to directly compare the safety, tolerability, pharmacokinetics, and pharmacodynamics of **MK-7145** to furosemide in participants with renal insufficiency and those with heart failure.[2] A primary objective of the first part of this study was to determine if **MK-7145** would produce a greater 24-hour urinary sodium excretion than 80 mg



of furosemide.[2] The results of this clinical trial have not been publicly released in a peerreviewed publication to date.

# Experimental Protocols Preclinical Diuretic Activity Assessment in Rats (Lipschitz Test)

A standard method for evaluating the diuretic activity of a test compound involves the following steps:

- Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
- Housing and Acclimatization: Animals are housed in metabolic cages to allow for the separate collection of urine and feces. They are acclimatized to the cages for at least 3 days before the experiment.
- Fasting and Hydration: Animals are fasted overnight with free access to water. Prior to the
  experiment, a saline load (0.9% NaCl, 25 mL/kg body weight) is administered orally to
  ensure a uniform state of hydration and promote urine flow.
- Dosing: Animals are divided into groups (n=6-8 per group):
  - Control group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
  - Standard group: Receives a standard diuretic, such as furosemide (e.g., 10 mg/kg, p.o.).
  - Test groups: Receive the test compound (e.g., MK-7145) at various doses.
- Urine Collection: Urine is collected at regular intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).
- Analysis: The total urine volume is measured for each collection period. The concentration of electrolytes (Na+, K+, Cl-) in the urine is determined using a flame photometer or ionselective electrodes.
- Data Calculation: Diuretic action is calculated as the ratio of the mean urine volume of the test group to the control group. Natriuretic and kaliuretic activities are similarly calculated



based on electrolyte excretion.

# Measurement of Urinary Sodium and Potassium in Clinical Trials

The gold standard for assessing sodium and potassium excretion in a clinical setting is the 24-hour urine collection.

- Patient Instructions: Patients are instructed to discard the first morning void on day 1 and then collect all subsequent urine for the next 24 hours, including the first morning void on day 2.
- Sample Collection and Storage: Urine is collected in a container with a preservative (e.g., boric acid) to prevent bacterial growth. The total volume of the 24-hour collection is measured.
- Analysis: An aliquot of the mixed 24-hour urine sample is sent to a clinical laboratory for the determination of sodium and potassium concentrations using automated ion-selective electrode methods.
- Calculation of 24-hour Excretion: The total 24-hour excretion of each electrolyte is calculated by multiplying its concentration by the total urine volume.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Mechanism of action of furosemide.





Click to download full resolution via product page

Caption: Mechanism of action of MK-7145.





Click to download full resolution via product page

Caption: Preclinical diuretic screening workflow.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Study of MK-7145 in Participants With Renal Insufficiency (Part I) and Heart Failure With Renal Insufficiency (Part II) (MK-7145-011) [ctv.veeva.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [MK-7145 vs. Furosemide: A Mechanistic and Performance Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8288217#mk-7145-versus-furosemide-a-mechanistic-comparison]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com